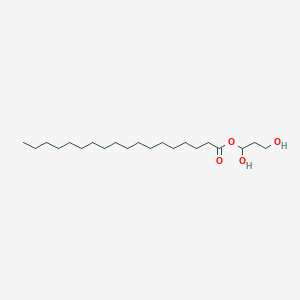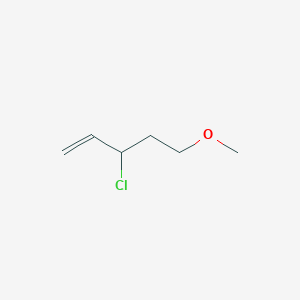
3-Chloro-5-methoxypent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-methoxypent-1-ene is an organic compound with the molecular formula C6H11ClO. It is characterized by the presence of a chlorine atom, a methoxy group, and a double bond within its pentene structure. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxypent-1-ene typically involves the chlorination of 5-methoxypent-1-ene. One common method includes the use of triphosgene as a chlorinating agent. The reaction conditions often involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the chlorination process .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-methoxypent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The double bond in the pentene structure can be oxidized to form epoxides or other oxygenated products.
Reduction Reactions: The compound can undergo reduction to form saturated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of 3-methoxy-5-methoxypent-1-ene.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of 3-chloro-5-methoxypentane.
Applications De Recherche Scientifique
3-Chloro-5-methoxypent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Chloro-5-methoxypent-1-ene involves its interaction with various molecular targets. The chlorine atom and methoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The double bond in the pentene structure also allows for various addition reactions, contributing to its versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-methylpent-1-ene
- 3-Chloro-5-ethoxypent-1-ene
- 3-Chloro-5-propoxypent-1-ene
Uniqueness
3-Chloro-5-methoxypent-1-ene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the methoxy group can influence the reactivity and selectivity of the compound .
Propriétés
Numéro CAS |
35707-80-3 |
|---|---|
Formule moléculaire |
C6H11ClO |
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
3-chloro-5-methoxypent-1-ene |
InChI |
InChI=1S/C6H11ClO/c1-3-6(7)4-5-8-2/h3,6H,1,4-5H2,2H3 |
Clé InChI |
MLYSABYEFSOYDB-UHFFFAOYSA-N |
SMILES canonique |
COCCC(C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)
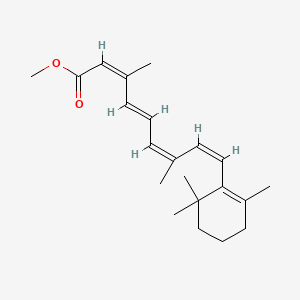
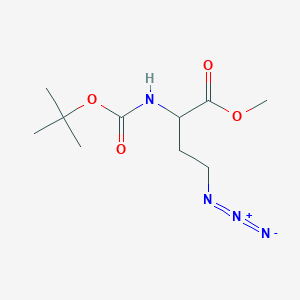
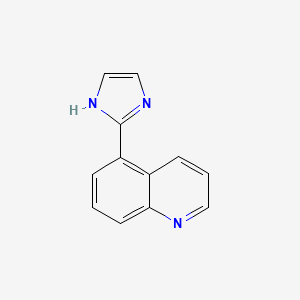
![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
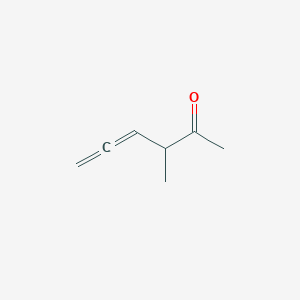
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)
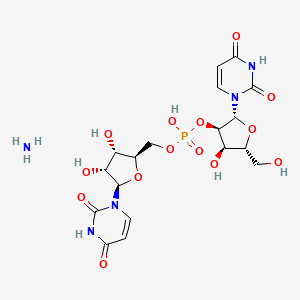
![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
